molecular formula C13H14F2N2O3 B2956860 2-(Allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid CAS No. 1048011-97-7

2-(Allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid

Cat. No.: B2956860
CAS No.: 1048011-97-7
M. Wt: 284.263
InChI Key: VGYPAXZSWOJTJP-UHFFFAOYSA-N
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Description

2-(Allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C13H14F2N2O3 and its molecular weight is 284.263. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Molecular Structure and Vibrational Analysis

2-(Allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid's molecular structure and vibrational properties have been extensively studied. For instance, research has detailed the synthesis and structural confirmation through various spectroscopic methods, including FT-IR and NMR, and X-ray diffraction studies. These studies not only describe the molecular structure but also delve into vibrational wavenumbers computed using HF and DFT methods, focusing on the compound's first hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential maps (Rahul Raju et al., 2015).

Application in Nonlinear Optical Materials

Further studies have explored the potential of derivatives of this compound in nonlinear optical materials. Through molecular docking, vibrational, structural, electronic, and optical analyses, these compounds exhibit properties indicating their suitability as candidates for nonlinear optical applications. This includes significant hyperpolarizabilities and electronic reactivity characteristics that highlight their potential in the field of materials science (K. Vanasundari et al., 2018).

Synthesis and Pharmaceutical Applications

The compound and its derivatives have been investigated for their applications in the synthesis of bioactive peptides and pharmaceuticals. Research demonstrates the compound's utility in stereoselective synthesis, providing a pathway to produce N-functionalized allylamines. These findings underline the versatility of the compound in synthesizing a broad range of pharmaceuticals, including potential treatments for cystic fibrosis and other conditions (P. Szcześniak et al., 2016).

Glucosinolate Biosynthesis

In the context of plant biochemistry, the compound's derivatives have been linked to glucosinolate biosynthesis in cyanobacteria. This area of research is particularly relevant for understanding the environmental distribution and biosynthetic pathways of neurotoxic amino acids produced by cyanobacteria, contributing to the broader knowledge of natural product biosynthesis and its environmental impacts (P. Nunn & G. Codd, 2017).

Properties

IUPAC Name

4-(2,4-difluoroanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c1-2-5-16-11(13(19)20)7-12(18)17-10-4-3-8(14)6-9(10)15/h2-4,6,11,16H,1,5,7H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYPAXZSWOJTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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